N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine
CAS No.: 883500-35-4
Cat. No.: VC8146615
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883500-35-4 |
|---|---|
| Molecular Formula | C12H17N3O4S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | 1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7,13H2,1H3 |
| Standard InChI Key | KJBNMXGGVFHACH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)[N+](=O)[O-] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Basic Molecular Characteristics
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine belongs to the class of arylpiperidine derivatives. Its IUPAC name, 1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine, reflects the substitution pattern: a piperidine ring attached to a para-methylsulfonyl and ortho-nitro-substituted benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 883500-35-4 |
| Molecular Formula | |
| Molecular Weight | 299.35 g/mol |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)N+[O-] |
| InChIKey | KJBNMXGGVFHACH-UHFFFAOYSA-N |
| PubChem CID | 4599087 |
The compound’s structure combines a piperidine moiety with a nitroaryl sulfone, creating a planar aromatic system connected to a flexible amine-containing heterocycle . This duality enables interactions with both hydrophobic and polar biological targets.
Synthesis and Preparation
Synthetic Routes
While explicit protocols for N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine are scarce, analogous compounds suggest a multi-step synthesis involving:
-
Nitration and Sulfonylation: Introduction of nitro and methylsulfonyl groups to a benzene ring precursor.
-
Amination: Coupling of the substituted aryl halide with piperidin-4-amine via nucleophilic aromatic substitution.
A related Boc-protected derivative, 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine (CAS 849035-91-2), is synthesized by reacting 4-methylsulfonyl-2-nitrofluorobenzene with 4-amino-1-Boc-piperidine, highlighting the utility of protective groups in managing reactivity.
Challenges and Optimization
The nitro group’s electron-withdrawing nature reduces aromatic ring reactivity, necessitating elevated temperatures or catalytic conditions for amination. Impurities from reagents like diphenylphosphoryl azide (DPPA) in Curtius rearrangements have been reported in similar syntheses, requiring careful purification .
Physical and Chemical Properties
Thermodynamic Parameters
Experimental and predicted properties include:
| Property | Value |
|---|---|
| Melting Point | 178–179°C |
| Boiling Point | 526.4±50.0 °C (Predicted) |
| Density | 1.343±0.06 g/cm³ |
| pKa | 9.83±0.20 (Predicted) |
The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding from the amine and sulfonyl groups .
Research Applications and Biological Relevance
Chemical Intermediate
The compound’s amine and sulfonyl groups make it a candidate for further functionalization. For example, coupling with carboxylic acids or participation in Ullmann-type couplings could yield diverse libraries for high-throughput screening.
Related Compounds and Derivatives
Piperazine Analog
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine (CHNOS) replaces the piperidine with a piperazine ring, altering basicity and hydrogen-bonding capacity. This variant may exhibit distinct pharmacokinetic profiles.
Boc-Protected Derivative
The Boc-protected analog (CAS 849035-91-2) facilitates amine group protection during multi-step syntheses, enabling selective deprotection for downstream reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume